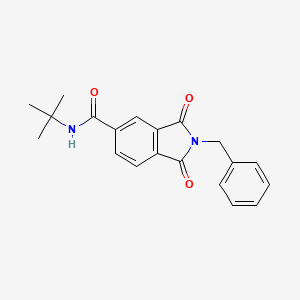![molecular formula C13H15N3OS2 B5779037 N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thioamides and has been studied extensively for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins such as Bax and downregulating the expression of anti-apoptotic proteins such as Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is its high potency and selectivity. It has been shown to exhibit high activity against various targets with minimal off-target effects. Additionally, it has good stability and solubility, making it suitable for use in various experimental setups.
However, one of the limitations of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide is its potential toxicity. It has been shown to exhibit cytotoxicity in certain cell types at high concentrations. Therefore, careful dose optimization and toxicity testing are required before its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide. One potential direction is the development of novel derivatives with improved potency and selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action and to identify potential new targets for this compound. Finally, in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models of various diseases.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide involves the reaction of 4-methylbenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thioacetic acid to form the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been studied for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-9-3-5-11(6-4-9)14-12(17)7-8-18-13-16-15-10(2)19-13/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNQIXDZRGSOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCSC2=NN=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)

![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)


![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)


![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)
![N-benzyl-2-cyano-2-[(2-oxo-2-phenylethoxy)imino]acetamide](/img/structure/B5779023.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)